molecular formula C9H7N3O4S B3394190 2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid CAS No. 92824-09-4

2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid

Cat. No.: B3394190
CAS No.: 92824-09-4
M. Wt: 253.24 g/mol
InChI Key: QTOYMAXZJZKRRY-UHFFFAOYSA-N
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Description

2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities. The presence of a nitro group and a thioacetic acid moiety in this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Thioacetic Acid Substitution: The final step involves the substitution of the hydrogen atom at the 2-position of the benzimidazole ring with a thioacetic acid group. This can be done using thiol reagents under basic conditions.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The thioacetic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Reduction: Amino derivatives of benzimidazole.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Used in the development of new materials with specific properties, such as dyes and catalysts.

Mechanism of Action

The mechanism of action of 2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The benzimidazole core can bind to specific enzymes or receptors, modulating their activity. The thioacetic acid group can also participate in redox reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

    2-((1H-benzo[d]imidazol-2-yl)thio)acetic acid: Lacks the nitro group, which may result in different biological activities.

    2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)propionic acid: Similar structure but with a propionic acid group instead of acetic acid.

Uniqueness: The presence of both the nitro group and the thioacetic acid moiety in 2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid makes it unique compared to other benzimidazole derivatives. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-[(4-nitro-1H-benzimidazol-2-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4S/c13-7(14)4-17-9-10-5-2-1-3-6(12(15)16)8(5)11-9/h1-3H,4H2,(H,10,11)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOYMAXZJZKRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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